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Compound of Interest

Compound Name: N-Cyclopropyl-4-fluoroaniline

CAS No.: 136005-64-6

Cat. No.: B145485

Get Quote

Executive Summary
N-Cyclopropyl-4-fluoroaniline (CAS: 136005-64-6) represents a specialized building block in

medicinal chemistry, serving as a critical scaffold for kinase inhibitors (e.g., c-Met, VEGFR) and

fluoroquinolone antibiotics. Its structural value lies in the cyclopropyl group, which acts as a

metabolically stable bioisostere of the isopropyl group, and the fluorine atom, which modulates

lipophilicity and blocks metabolic oxidation at the para-position.

This guide compares the 4-fluoro isomer against its 2-fluoro (ortho) and 3-fluoro (meta)

positional isomers. The 4-fluoro isomer offers the optimal balance of nucleophilicity and

metabolic stability, whereas the 2-fluoro isomer introduces steric gating useful for atropisomeric

control, and the 3-fluoro isomer provides maximum electron withdrawal to lower basicity without

steric penalty.
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Physicochemical Landscape
The positioning of the fluorine atom drastically alters the electronic environment of the

cyclopropylamine nitrogen. Understanding these shifts is crucial for predicting reactivity in

cross-coupling reactions (e.g., Buchwald-Hartwig) and binding affinity in protein pockets.

Electronic Effects & pKa
The cyclopropyl group possesses significant

-character (

hybridization), rendering the nitrogen lone pair less available than in

-isopropyl analogs.

N-Cyclopropyl-4-fluoroaniline: The fluorine at the para position exerts a strong electron-

withdrawing inductive effect (-I), but this is partially offset by its electron-donating resonance

effect (+R). This makes the nitrogen moderately nucleophilic.

N-Cyclopropyl-2-fluoroaniline: The ortho fluorine exerts a powerful inductive effect due to

proximity. Additionally, the lone pair of the fluorine can repel the nitrogen lone pair, potentially

forcing a twisted conformation. This isomer is the least basic.

N-Cyclopropyl-3-fluoroaniline: The meta fluorine cannot donate electrons via resonance to

the nitrogen. It exerts a pure electron-withdrawing inductive effect, lowering the pKa
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significantly compared to the unsubstituted parent, but without the steric hindrance of the

ortho isomer.

Metabolic Stability Profile (SET Mechanism)
N-Cyclopropylanilines are known mechanistic probes for cytochrome P450 enzymes. They

undergo Single Electron Transfer (SET) oxidation to form a radical cation, which triggers rapid

ring opening to a reactive iminium species (suicide inhibition).

Mechanism:

Isomer Impact:

4-Fluoro: The electron-withdrawing nature raises the oxidation potential (

), making the initial SET step slower than in non-fluorinated anilines. This confers greater
metabolic stability.[1]

2-Fluoro & 3-Fluoro: These isomers have open para positions. While the fluorine raises

, the accessible para position is a hotspot for direct hydroxylation (C-H oxidation) rather
than just N-dealkylation, potentially leading to different metabolite profiles (quinonimines).

Synthetic Accessibility & Protocols
Synthesis of N-cyclopropylanilines is non-trivial due to the poor electrophilicity of cyclopropyl

halides. The two industry-standard methods are Chan-Lam Coupling (oxidative coupling) and

Buchwald-Hartwig Amination.
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Caption: Comparative synthetic routes. Method A is preferred for medicinal chemistry discovery

(high functional group tolerance); Method B is preferred for process scale-up.

Protocol: Copper(II)-Mediated Chan-Lam Coupling
This protocol is recommended for the synthesis of N-cyclopropyl-4-fluoroaniline due to the

availability of 4-fluoroaniline and the avoidance of expensive Pd catalysts.

Reagents:

4-Fluoroaniline (1.0 equiv)[2]

Cyclopropylboronic acid (2.0 equiv)

Cu(OAc)₂ (1.0 equiv)

2,2'-Bipyridine (1.0 equiv)

Na₂CO₃ (2.0 equiv)

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
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Charge: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)₂ (181 mg, 1

mmol) and 2,2'-bipyridine (156 mg, 1 mmol).

Solvate: Add DCE (5 mL) and stir at room temperature for 15 minutes to form the blue Cu-

ligand complex.

Addition: Add cyclopropylboronic acid (172 mg, 2 mmol), 4-fluoroaniline (111 mg, 1 mmol),

and Na₂CO₃ (212 mg, 2 mmol).

Reaction: Heat the mixture to 70°C under an air atmosphere (open flask or drying tube) for

4–6 hours. Note: Oxygen is the stoichiometric oxidant for the catalyst turnover.

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

Wash the pad with CH₂Cl₂.

Purification: Concentrate the filtrate and purify via flash column chromatography

(Hexanes/EtOAc 9:1).

Expected Yield: 75–85%

Appearance: Colorless to pale yellow oil.

Metabolic Fate & Reactivity[2]
The choice of isomer dictates the metabolic "soft spots" of the molecule. In drug design,

blocking the para position (4-fluoro) is a classic strategy to extend half-life (

).

Mechanism of CYP450 Interaction
The cyclopropyl group is a "suicide substrate" motif. Upon oxidation by CYP450, it forms a

radical cation that rearranges.
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Caption: Metabolic divergence of N-cyclopropylanilines. The 4-fluoro substituent raises the

oxidation potential, slowing the initial SET step and potentially reducing toxicity compared to

non-fluorinated analogs.

Isomer-Specific Metabolic Risks
4-Fluoro: Safest profile. The para position is blocked by Fluorine (strong C-F bond),

preventing formation of toxic quinone-imine metabolites. The primary clearance pathway is

forced to be slow N-dealkylation or ring oxidation.

2-Fluoro: High risk.[3] The para position is open. CYP450 can hydroxylate at C4, leading to a

4-hydroxy-2-fluoroaniline metabolite, which can further oxidize to a reactive quinone imine.

3-Fluoro: Moderate risk. Similar to 2-fluoro, the para position (C4) is open to attack.
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N-Cyclopropylanilines as Mechanistic Probes in P450 Oxid
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Physicochemical Properties

PubChem Compound Summary: 4-Fluoroaniline Deriv
Source: N

Bioisosteric Applications

Fluorocyclopropyl quinolones: Synthesis and SAR.

Source: Journal of Medicinal Chemistry.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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